An In-Depth Technical Guide to Mercaptopurine Disulfide: Structure, Synthesis, and Analysis
An In-Depth Technical Guide to Mercaptopurine Disulfide: Structure, Synthesis, and Analysis
Abstract: This technical guide provides a comprehensive overview of Mercaptopurine disulfide, also known as 6,6'-dithiobis(9H-purine). It is primarily recognized as a significant impurity and oxidative metabolite of the therapeutic agent 6-mercaptopurine (6-MP). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, synthesis, physicochemical properties, and analytical methodologies. The guide emphasizes the causality behind experimental procedures and provides validated protocols to ensure scientific integrity.
Introduction: The Significance of a Metabolite
6-mercaptopurine (6-MP) is a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its efficacy is intrinsically linked to its metabolism, which follows both anabolic pathways to produce active cytotoxic thioguanine nucleotides and catabolic pathways that lead to inactive metabolites.[3] Mercaptopurine disulfide emerges from the oxidative catabolism of 6-MP. The presence of a sulfhydryl group in the 6-MP molecule makes it susceptible to oxidation, leading to the formation of this disulfide.[4] Understanding the chemical nature and behavior of Mercaptopurine disulfide is crucial for several reasons:
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Drug Purity and Stability: As a primary impurity, its quantification is essential for the quality control of 6-mercaptopurine formulations.
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Pharmacokinetics: Its formation in vivo can influence the bioavailability and therapeutic efficacy of the parent drug.
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Toxicology: Characterizing impurities is a critical aspect of drug safety assessment.
This guide delves into the core chemical and analytical aspects of Mercaptopurine disulfide, providing a robust resource for its study and management.
Chemical Structure and Physicochemical Properties
Mercaptopurine disulfide is a symmetrical molecule formed by the joining of two 6-mercaptopurine units via a disulfide bond at the 6-position of the purine ring.
Chemical Identity
| Property | Value | Reference(s) |
| Systematic Name | 6,6'-dithiobis(9H-purine) | |
| Synonyms | 6,6'-Dithiodi-9H-purine, Bis(6-purinyl) disulfide | |
| CAS Number | 49808-20-0 | |
| Molecular Formula | C₁₀H₆N₈S₂ | [5] |
| Molecular Weight | 302.34 g/mol | [5] |
| Appearance | Yellow to dark yellow solid | |
| SMILES | c1nc(SSc2ncnc3[nH]cnc23)c2nc[nH]c2n1 | [5] |
| InChI Key | ULNKLXSTZWVSJH-UHFFFAOYSA-N | [5] |
Structural Diagram
Caption: Chemical structure of Mercaptopurine disulfide.
Synthesis and Purification
Mercaptopurine disulfide is typically synthesized by the controlled oxidation of 6-mercaptopurine. The choice of oxidizing agent and reaction conditions is critical to ensure a high yield and purity of the disulfide while minimizing the formation of over-oxidized products such as the corresponding sulfinic and sulfonic acids.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of Mercaptopurine disulfide.
Detailed Synthesis Protocol
This protocol is adapted from a validated method for the synthesis of Mercaptopurine disulfide.[4]
Materials:
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6-Mercaptopurine (6-MP)
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Phosphate buffer (pH 7.6)
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Iodine
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Deionized water
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85% Ethanol
Procedure:
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Dissolution: Dissolve 1.0 g (6.6 mmol) of 6-mercaptopurine in 600 cm³ of hot phosphate buffer (pH 7.6). The slightly alkaline pH is crucial as it deprotonates the thiol group, forming the more reactive thiolate anion, which is readily oxidized.
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Oxidation: While stirring the solution constantly, add 6 cm³ of an aqueous iodine solution (3.2 mmol) dropwise over 5 minutes. Iodine is a mild oxidizing agent suitable for forming disulfide bonds without significant over-oxidation. The stoichiometry is important; approximately a 2:1 molar ratio of 6-MP to I₂ is required.
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Precipitation and Isolation: The resulting precipitate of Mercaptopurine disulfide is collected by filtration.
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Washing: The filtered solid is washed with deionized water until the filtrate is free of buffer salts. This can be checked by monitoring the pH or conductivity of the washings.
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Purification: The crude product is recrystallized from 85% ethanol to yield the purified Mercaptopurine disulfide. Recrystallization is a critical step to remove any unreacted 6-mercaptopurine and other impurities.
Spectroscopic Characterization
The structural elucidation of Mercaptopurine disulfide is achieved through a combination of spectroscopic techniques. While detailed spectra are often proprietary to commercial suppliers, the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the purine ring protons. Due to the symmetry of the molecule, the signals for both purine moieties will be equivalent.
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¹³C NMR: The carbon NMR will display resonances for the carbon atoms of the purine rings. The C-S carbon signal would be of particular interest and would differ significantly from the corresponding signal in 6-mercaptopurine.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z 302.34. Fragmentation patterns can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=N stretching vibrations of the purine ring system. The absence of a prominent S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of a weak S-S stretching band (around 400-500 cm⁻¹) would be indicative of disulfide bond formation.
Biological Context and Stability
Role as a Metabolite and Impurity
Mercaptopurine disulfide is primarily considered an inactive catabolite of 6-mercaptopurine. The in vivo oxidation of 6-MP can occur enzymatically, for instance, mediated by xanthine oxidase, or non-enzymatically.[4] Its formation represents a pathway that diverts the parent drug from its intended anabolic activation to cytotoxic nucleotides. Therefore, the extent of its formation can impact the therapeutic outcome of 6-mercaptopurine treatment.
Caption: Simplified metabolic context of Mercaptopurine disulfide.
Stability and Degradation
Mercaptopurine disulfide exhibits limited stability in aqueous solutions, particularly under acidic or basic conditions. It can undergo a disproportionation reaction to regenerate 6-mercaptopurine and purine-6-sulfinic acid.[4]
Degradation Studies:
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In acidic solution (0.1 M HCl in 1:1 methanol/water): The disulfide decomposes, and the rate of decomposition can be monitored over time.[4]
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In basic solution (0.1 M NaOH in 1:1 methanol/water): Decomposition to 6-mercaptopurine occurs rapidly.[4]
These stability characteristics are important for the development of analytical methods and for understanding its persistence in biological systems and pharmaceutical formulations.
Analytical Methodologies
Accurate quantification of Mercaptopurine disulfide, especially in the presence of its parent compound, is essential for quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of Mercaptopurine disulfide from 6-mercaptopurine and other related substances.[4][6]
A Self-Validating HPLC Protocol:
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Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is typically used for the separation of purine analogs.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analytes.
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Detection: UV detection at a wavelength where both 6-mercaptopurine (e.g., 323 nm) and Mercaptopurine disulfide (e.g., 289 nm) have significant absorbance allows for their simultaneous monitoring.[4]
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Validation: The method should be validated for linearity, accuracy, precision, specificity, and limits of detection and quantification according to standard guidelines. The use of an internal standard, such as theophylline, can improve the precision of the method.[4]
UV Spectrophotometry
For monitoring the kinetics of decomposition or formation of Mercaptopurine disulfide in the absence of significant interfering substances, UV spectrophotometry can be a simpler alternative to HPLC. By measuring the absorbance at the respective λmax of Mercaptopurine disulfide (around 289 nm) and 6-mercaptopurine (around 323 nm), their concentrations can be determined.[4] However, this method lacks the specificity of HPLC and is only suitable for relatively clean systems.
Conclusion
Mercaptopurine disulfide is a chemically and biologically significant molecule, primarily due to its relationship with the therapeutic agent 6-mercaptopurine. This guide has provided a detailed overview of its chemical structure, a validated synthesis protocol, and an outline of its spectroscopic characterization. Furthermore, its role as a metabolite and its inherent instability have been discussed, alongside robust analytical methods for its quantification. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of this compound is indispensable for ensuring the quality, safety, and efficacy of 6-mercaptopurine-based therapies.
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